[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-phenoxybutanoate
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Overview
Description
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-phenoxybutanoate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyridinyl group, a phenoxy group, and a butanoate ester, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-phenoxybutanoate typically involves multiple steps, starting from acyclic starting materials. One common method involves the condensation of benzylidene acetones with ammonium thiocyanates, followed by ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-phenoxybutanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Reduction: Reduction reactions may involve the use of hydrogen gas or metal hydrides under controlled conditions.
Substitution: Substitution reactions often require nucleophilic or electrophilic reagents, depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quaternary ammonium cations, while substitution reactions can introduce various functional groups into the compound’s structure.
Scientific Research Applications
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-phenoxybutanoate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-phenoxybutanoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential for understanding its full potential and applications.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl) Pyrimidine Derivatives: These compounds share a similar pyridinyl group and exhibit various biological activities.
2-Aminopyrimidine Derivatives: Known for their antitrypanosomal and antiplasmodial activities.
Uniqueness
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-phenoxybutanoate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-phenoxybutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-2-14(21-12-8-4-3-5-9-12)16(20)22-19-15(17)13-10-6-7-11-18-13/h3-11,14H,2H2,1H3,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXIQJKGHMCPJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)ON=C(C1=CC=CC=N1)N)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)O/N=C(/C1=CC=CC=N1)\N)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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